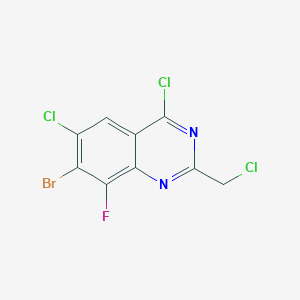7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline
CAS No.: 1698028-17-9
Cat. No.: VC11708797
Molecular Formula: C9H3BrCl3FN2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1698028-17-9 |
|---|---|
| Molecular Formula | C9H3BrCl3FN2 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline |
| Standard InChI | InChI=1S/C9H3BrCl3FN2/c10-6-4(12)1-3-8(7(6)14)15-5(2-11)16-9(3)13/h1H,2H2 |
| Standard InChI Key | KGVNHUMPLWRKQD-UHFFFAOYSA-N |
| SMILES | C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl |
| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl |
Introduction
Chemical Identity and Structural Features
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse pharmacological activities. The compound’s structure includes a quinazoline core substituted with bromine at position 7, chlorine at positions 4 and 6, fluorine at position 8, and a chloromethyl group at position 2. This arrangement creates a highly electrophilic scaffold capable of participating in nucleophilic substitution reactions, a property exploited in further chemical modifications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.4 g/mol | |
| Physical State | Solid (white to light yellow) | |
| Stability | Chemically stable under dry, cool conditions |
The compound’s exact density and melting point remain unspecified in available literature, though related quinazolines such as 7-bromo-4,6-dichloro-8-fluoroquinazoline exhibit a density of and a boiling point of . These values suggest that the addition of a chloromethyl group in the target compound may slightly alter its physical properties due to increased molecular weight and polarity.
Biological Activities and Mechanisms of Action
Quinazoline derivatives are renowned for their broad-spectrum bioactivities. 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline has demonstrated antimicrobial and anticancer properties in preliminary studies, with specific activity against breast and bladder cancer cell lines. Its mechanism of action may involve interference with DNA replication or inhibition of kinase enzymes critical for cell proliferation. For instance, structurally similar compounds like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid exhibit Aurora A kinase inhibition, leading to cell cycle arrest at the G1 phase and apoptosis in MCF-7 cells .
While direct evidence for the target compound’s kinase inhibition is lacking, its halogen substituents likely enhance binding to hydrophobic enzyme pockets, a trait observed in other halogenated therapeutics . Further research is needed to elucidate its molecular targets and optimize potency through structural modifications.
| Code | Hazard Statement | Source |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to mitigate inhalation risks, and spills must be managed using inert absorbents.
Industrial and Research Applications
This compound serves as a key intermediate in synthesizing complex molecules for pharmaceutical and materials science. Its reactive chloromethyl group enables facile functionalization, making it valuable for constructing drug candidates with tailored properties. For example, quinazoline-based inhibitors of Aurora A kinase have shown promise in cancer therapy, underscoring the scaffold’s versatility . Additionally, the compound’s antimicrobial activity positions it as a candidate for developing novel antibiotics, addressing rising resistance to existing treatments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume